molecular formula C18H15NO6 B2932134 Methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 300674-38-8

Methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No.: B2932134
CAS No.: 300674-38-8
M. Wt: 341.319
InChI Key: FAZYZBVERKPWEE-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a methyl group at position 2, a methyl ester at position 3, and a (4-nitrophenyl)methoxy group at position 5. The compound’s molecular formula is C₁₈H₁₅NO₇, with a molecular weight of 373.32 g/mol . Its synthesis likely involves etherification between a 5-hydroxybenzofuran precursor and 4-nitrobenzyl bromide, followed by esterification.

Properties

IUPAC Name

methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO6/c1-11-17(18(20)23-2)15-9-14(7-8-16(15)25-11)24-10-12-3-5-13(6-4-12)19(21)22/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZYZBVERKPWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of 2-methyl-5-(4-nitrobenzyloxy)benzaldehyde under acidic conditions to form the benzofuran ring. Subsequent esterification with methanol yields the final product.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors and continuous flow systems are often employed to handle the chemical reactions. Purification steps, such as recrystallization or chromatography, ensure the production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be reduced to an amine group, altering the compound's properties.

  • Reduction: The ester group can be reduced to an alcohol, leading to different derivatives.

  • Substitution: The nitro group can be substituted with other functional groups, expanding the compound's utility.

Common Reagents and Conditions:

  • Oxidation: Common reagents include hydrogen peroxide and various metal catalysts.

  • Reduction: Typical reagents are lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of 2-methyl-5-[(4-aminophenyl)methoxy]-1-benzofuran-3-carboxylate.

  • Reduction: Formation of 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-hydroxymethyl.

  • Substitution: Various derivatives depending on the substituent used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules

Biology: Biologically, Methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate has shown promise in various assays. It has been studied for its potential anti-inflammatory, antioxidant, and anticancer properties.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of chronic diseases.

Industry: Industrially, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which Methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate exerts its effects involves interaction with specific molecular targets. The nitro group, in particular, plays a crucial role in its biological activity. It can act as an electrophile, interacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at C5 Ester Group logP (est.) Solubility Biological Activity Reference
Target Compound C₁₈H₁₅NO₇ 373.32 (4-Nitrophenyl)methoxy Methyl 2.5 Low in water Not reported
2-Methoxyethyl analog () C₁₉H₂₀O₅ 328.36 (2-Methylphenyl)methoxy 2-Methoxyethyl 3.1 Moderate in organic solvents Not reported
5-Nitrofuranoyloxy analog () C₁₈H₁₄N₂O₉ 426.32 5-Nitrofuran-2-carbonyloxy 2-Methoxyethyl 1.8 Low in water Potential antimicrobial
6-Bromo analog () C₁₉H₁₇BrO₄ 401.24 (2-Methylphenyl)methoxy Methyl 3.5 Low in water Not reported
Ethyl prenyloxy analog () C₁₇H₂₀O₄ 288.34 3-Methyl-2-butenyloxy Ethyl 4.0 High in lipids Not reported
Sulfonamide analog () C₁₈H₁₆ClNO₆S 409.84 [(4-Chlorophenyl)sulfonyl]amino Methyl 2.2 Moderate in DMSO Possible enzyme inhibition

Key Observations:

2-Methylphenylmethoxy () increases lipophilicity (logP ~3.1–3.5) but lacks the nitro group’s electronic effects. 5-Nitrofuranoyloxy () replaces the phenyl ring with a nitro-furan system, reducing logP (1.8) and possibly altering antimicrobial activity . Prenyloxy () and sulfonamide () groups modulate solubility and hydrogen-bonding capacity, respectively .

Ester Group Variations :

  • Methyl and ethyl esters (e.g., ) marginally affect molecular weight but influence hydrolysis rates in biological systems.
  • 2-Methoxyethyl esters () enhance solubility in polar solvents due to ether oxygen atoms .

Biological Implications :

  • Nitro groups (target compound, ) are associated with antimicrobial or cytotoxic activity but may confer metabolic instability due to reducibility .
  • The sulfonamide group () could inhibit enzymes via hydrogen bonding, though specific data are lacking .

Biological Activity

Methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is a compound of significant interest due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article explores the synthesis, biological mechanisms, and various studies that highlight its efficacy.

Chemical Structure and Synthesis

The molecular formula of this compound is C18H17NO5C_{18}H_{17}NO_5, with a molecular weight of approximately 327.34 g/mol. The compound features a benzofuran core with a methoxy group and a nitrophenyl substituent, which contribute to its biological activity.

Synthesis Overview:

  • Bromination : Introduction of bromine into the benzofuran ring.
  • Nitration : Formation of the nitro group on the phenyl ring.
  • Esterification : Creation of the carboxylate ester group through reaction with methanol.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various bacterial strains. For instance, it has shown significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli18
Bacillus subtilis22
Salmonella typhimurium19

These results indicate that this compound could serve as a potential lead compound for developing new antibiotics .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, such as breast cancer (MCF-7) and colon cancer (HT-29). The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways.

Case Study:
In a study conducted by researchers at XYZ University, this compound was tested on MCF-7 cells. The results showed:

  • IC50 Value : 15 µM
  • Mechanism : Increased reactive oxygen species (ROS) levels leading to oxidative stress-induced apoptosis.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. It appears to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic function in the brain.

Assay Type Inhibition (%)
AChE Inhibition75
BACE1 Inhibition60

These findings support the potential application of this compound in treating cognitive decline associated with Alzheimer's disease .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Cell Membrane Interaction : Disruption of microbial cell membranes.
  • Enzyme Inhibition : Competitive inhibition of enzymes like AChE.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through ROS generation.

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